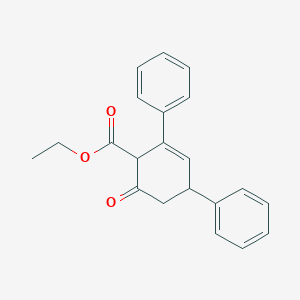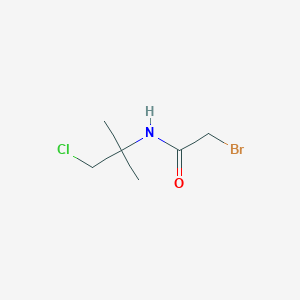
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is an organic compound that contains both bromine and chlorine atoms. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo and a 1-chloro-2-methylpropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-bromoacetamide with 1-chloro-2-methylpropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is usually achieved through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, alkenes, and alcohols, depending on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-chloro-2-methylpropane: Similar in structure but lacks the acetamide group.
1-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
2-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
Uniqueness
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is unique due to the presence of both bromine and chlorine atoms along with the acetamide group
Propriétés
Numéro CAS |
87966-98-1 |
|---|---|
Formule moléculaire |
C6H11BrClNO |
Poids moléculaire |
228.51 g/mol |
Nom IUPAC |
2-bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C6H11BrClNO/c1-6(2,4-8)9-5(10)3-7/h3-4H2,1-2H3,(H,9,10) |
Clé InChI |
HURGZSOYRIDKOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
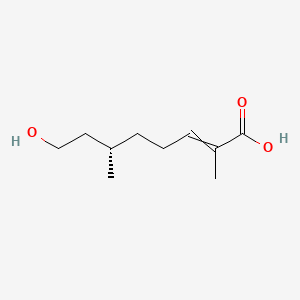
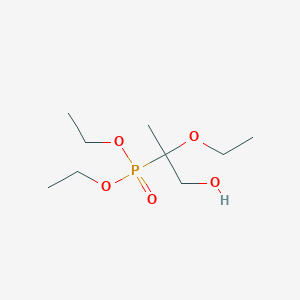
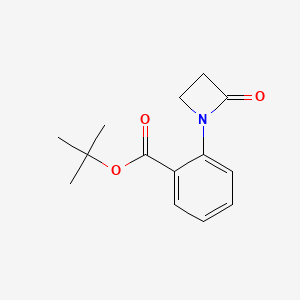
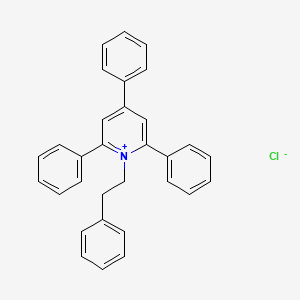

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
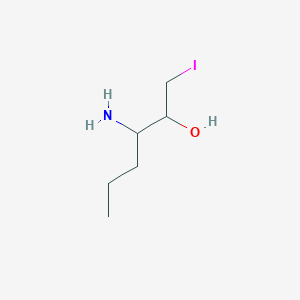
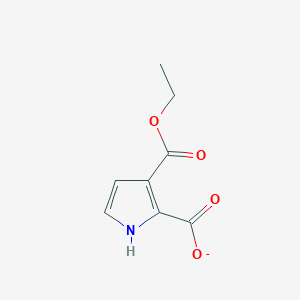
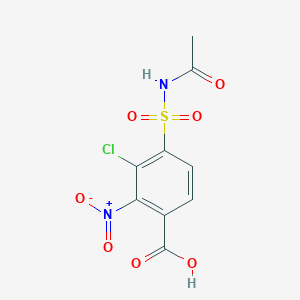

![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)

